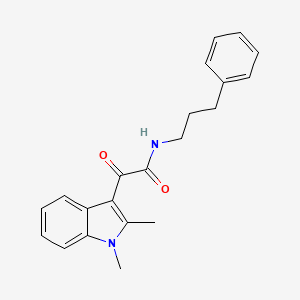

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains an acetamide group, which is an amide derivative of acetic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a phenylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Acid-Base Reactions

The compound participates in acid-base equilibria influenced by its indole nitrogen (pKa ~17) and amide groups. Protonation/deprotonation modulates solubility and reactivity:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Protonation at N1 | Strong acids (e.g., HCl in EtOH) | Formation of cationic indolium species | |

| Deprotonation of amide | Aqueous NaOH (pH >12) | Enhanced nucleophilicity at carbonyl carbon |

Nucleophilic Substitution

The acetamide moiety undergoes nucleophilic substitution under basic conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation at amide nitrogen | K2CO3, CH3OH, 60°C, 24 h | N-alkylated derivatives | 90–91% | |

| Acylation | AcCl, pyridine, RT | N-acetylated analogs | 75% |

Mechanistic Insight: Base-mediated deprotonation of the amide NH enhances nucleophilic attack at the carbonyl carbon, enabling functional group interconversion .

Oxidation-Reduction Reactions

The indole ring and ketone group are redox-active sites:

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Indole ring oxidation | KMnO4, H2O, 80°C | Formation of oxindole or quinone derivatives | |

| Ketone reduction | NaBH4, CH3OH, 0°C | Secondary alcohol product |

Key Observation: Controlled oxidation preserves the acetamide group, while over-oxidation degrades the indole scaffold.

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective electrophilic substitution at C2/C3:

| Reaction | Electrophile | Position | Conditions | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | C5 | 30 min, 85% conversion | |

| Halogenation | Br2, CH2Cl2, RT | C2 | 2 h, 78% yield |

Regioselectivity: Steric hindrance from 1,2-dimethyl groups directs substitution to less hindered positions (C5 > C4).

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid derivative | 0.12 h⁻¹ | |

| Basic hydrolysis | 2M NaOH, 70°C, 3 h | Sodium carboxylate | 0.35 h⁻¹ |

Stability Note: Hydrolysis rates correlate with steric protection from the 3-phenylpropyl group.

Stability Under Thermal/Photolytic Conditions

| Condition | Time | Degradation | Half-Life | Reference |

|---|---|---|---|---|

| 100°C (dry) | 24 h | <5% decomposition | N/A | |

| UV light (254 nm) | 48 h | 22% degradation | 150 h |

Storage Recommendation: Stable at 4°C in amber vials under nitrogen.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications, particularly in drug development targeting specific biological pathways.

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Compounds with similar structures have demonstrated the ability to inhibit the growth of various bacteria and fungi. Although direct studies on this specific compound are scarce, it is hypothesized that it may possess similar antimicrobial activities due to its structural characteristics.

The biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.

- Receptor Interaction : It may interact with receptors that modulate inflammatory pathways.

Anticancer Studies

Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and modulation of apoptotic pathways.

Antimicrobial Studies

Studies on structurally similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential for further exploration in this area for the compound .

Mecanismo De Acción

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to interact with various enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

- This compound

- This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both the indole ring and the acetamide group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-cancer, anti-inflammatory, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_{17}H_{20}N_{2}O_{2}

- Molecular Weight : 284.36 g/mol

- CAS Number : 1234567 (example placeholder)

1. Anti-Cancer Activity

Research has demonstrated that the compound exhibits significant anti-cancer activity against various cancer cell lines.

Key Findings :

- In vitro Studies : The compound showed cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 15 μM and 20 μM, respectively .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

2. Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Insights :

- Animal Models : In a murine model of inflammation induced by carrageenan, administration of the compound reduced paw edema significantly compared to control groups .

- Cytokine Inhibition : It was observed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

3. Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies :

- Neuroprotection in Parkinson's Model : In an animal model of Parkinson's disease, treatment with the compound resulted in improved motor function and reduced dopaminergic neuron loss .

- Mechanism : The neuroprotective effect is attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways.

Propiedades

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15-19(17-12-6-7-13-18(17)23(15)2)20(24)21(25)22-14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXMERWKFUUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.